An In-depth Technical Guide to Methyl 3,5-dioxohexanoate
An In-depth Technical Guide to Methyl 3,5-dioxohexanoate
This guide provides a comprehensive overview of Methyl 3,5-dioxohexanoate, a versatile diketone ester with significant applications in organic synthesis. We will delve into its chemical structure, spectroscopic properties, synthesis, and reactivity, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction and Physicochemical Properties
Methyl 3,5-dioxohexanoate (CAS RN: 29736-80-9) is an organic compound featuring both a methyl ester and a β-diketone functional group.[1] This unique combination of functionalities imparts a high degree of reactivity, making it a valuable building block in the synthesis of more complex molecules.[1][2] It is typically a colorless to pale yellow liquid soluble in organic solvents like ethanol and acetone, with limited solubility in water.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₄ | [3] |
| Molecular Weight | 158.15 g/mol | [3][4] |
| CAS Number | 29736-80-9 | [3][4] |
| Appearance | Colorless and transparent liquid | [2] |
| Boiling Point | ~210 °C | [2] |
| Melting Point | ~ -30 °C | [2] |
| Density | ~1.11 g/cm³ | [2] |
| Synonyms | Hexanoic acid, 3,5-dioxo-, methyl ester; 3,5-Dioxohexanoic acid methyl ester | [4][5] |
Molecular Structure and Tautomerism
The core structure of Methyl 3,5-dioxohexanoate consists of a six-carbon chain with carbonyl groups at the 3 and 5 positions and a methyl ester at the 1 position.[1] The IUPAC name for this compound is methyl 3,5-dioxohexanoate.[4]
A crucial aspect of the chemistry of Methyl 3,5-dioxohexanoate is its existence in a state of keto-enol tautomerism.[6][7] The presence of acidic α-hydrogens (protons on the carbons adjacent to the carbonyl groups) allows for the reversible interconversion between the diketo form and various enol forms.[8] While the diketo form generally predominates at equilibrium, the enol tautomers are highly significant as they are the reactive nucleophilic species in many reactions.[9] The equilibrium can be influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts.[7][10] The potential for intramolecular hydrogen bonding in the enol form can also increase its stability.[6][7]
Caption: Keto-enol tautomerism of Methyl 3,5-dioxohexanoate.
Synthesis of Methyl 3,5-dioxohexanoate
A common laboratory-scale synthesis of Methyl 3,5-dioxohexanoate involves the reaction of a hexanedione derivative with methanol under acidic catalysis.[2] While specific patented methods exist for related 3,5-dioxo hexanoate esters, a general conceptual workflow can be outlined.[11][12]
Conceptual Synthetic Pathway:
Caption: Generalized synthetic scheme for Methyl 3,5-dioxohexanoate.
Exemplary Laboratory Protocol (Conceptual):
-
Reaction Setup: A suitable starting material, such as a derivative of acetoacetic acid or diketene, is dissolved in an excess of methanol, which serves as both a reagent and a solvent.
-
Catalysis: A catalytic amount of a strong acid, for instance, sulfuric acid, is carefully added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux for a specified period to drive the reaction to completion. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is cooled, and the excess methanol is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove the acid catalyst and any water-soluble byproducts. The crude product is extracted with an organic solvent.
-
Final Purification: The extracted product is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated. The final purification is typically achieved by distillation under reduced pressure to yield pure Methyl 3,5-dioxohexanoate.[2]
Spectroscopic Characterization
The structure of Methyl 3,5-dioxohexanoate can be unequivocally confirmed through various spectroscopic techniques.
| Spectroscopic Data | Interpretation |
| ¹H NMR (DMSO-d6, 300MHz) | δ 2.999 (s, 6H), 3.730 (s, 3H), 17.760 (s, 1H)[13] |
| ¹³C NMR | Spectral data would show distinct peaks for the methyl carbons, methylene carbons, and the three carbonyl carbons (two ketone and one ester). |
| IR Spectroscopy | Characteristic strong absorption bands would be observed for the C=O stretching of the ketones and the ester functional groups. |
| Mass Spectrometry (ESI -ve) | m/z 157.1 [M-H]⁻[13] |
Applications in Organic Synthesis
The dicarbonyl nature of Methyl 3,5-dioxohexanoate makes it a versatile precursor in the synthesis of a wide array of organic compounds.[1][2]
-
Heterocyclic Synthesis: It is a key building block for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent scaffolds in many biologically active molecules.
-
Pharmaceutical Intermediates: Esters of 3,5-dioxohexanoic acid are important intermediates in the synthesis of statin drugs, such as Rosuvastatin and Atorvastatin, which are used to lower cholesterol.[11][12]
-
Fine Chemicals and Agrochemicals: Its reactivity allows for its use in the production of various fine chemicals and as a starting material for certain agrochemicals.[1]
-
Flavor and Fragrance Industry: Some sources suggest its potential use in the preparation of flavors and fragrances.[2]
Reaction Pathway Example: Synthesis of a Pyrazole Derivative
Caption: Synthesis of a pyrazole from Methyl 3,5-dioxohexanoate.
Safety and Handling
Methyl 3,5-dioxohexanoate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[2] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes and to prevent inhalation of vapors.[1][2] It should be stored in a tightly sealed container in a cool, dry place, away from sources of ignition and strong oxidizing agents.[2]
Conclusion
Methyl 3,5-dioxohexanoate is a highly functionalized and reactive molecule with significant utility in organic synthesis. Its ability to undergo keto-enol tautomerism and the presence of multiple reactive sites make it a valuable precursor for the construction of complex molecular architectures, particularly in the pharmaceutical and fine chemical industries. A thorough understanding of its structure, reactivity, and handling is essential for its effective and safe application in research and development.
References
-
CP Lab Safety. Methyl 3, 5-dioxohexanoate, min 95%, 100 mg. [Link][3]
-
Google Patents. WO2012130919A1 - Preparation of 3,5-dioxo hexanoate ester in two steps. [11]
-
Google Patents. US20140371451A1 - Preparation of 3,5-Dioxo Hexanoate Ester in Two Steps. [12]
-
Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. [Link][6]
-
YouTube. Keto Enol Tautomerism - Acidic & Basic Conditions. [Link][7]
Sources
- 1. CAS 29736-80-9: Metil 3,5-dioxohexanoato | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Methyl 3,5-dioxohexanoate | C7H10O4 | CID 538296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. WO2012130919A1 - Preparation of 3,5-dioxo hexanoate ester in two steps - Google Patents [patents.google.com]
- 12. US20140371451A1 - Preparation of 3,5-Dioxo Hexanoate Ester in Two Steps - Google Patents [patents.google.com]
- 13. Methyl 3,5-dioxohexanoate | 29736-80-9 [chemicalbook.com]
